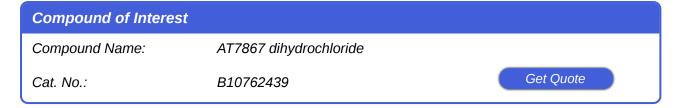


Foundational Research on AT7867 Dihydrochloride's Targets: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7867 dihydrochloride is a potent, ATP-competitive small molecule inhibitor targeting key nodes within the AGC kinase family. This technical guide provides an in-depth overview of the foundational research delineating the primary molecular targets of AT7867, detailing the experimental methodologies employed for their identification and characterization. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the study of signal transduction pathways and the development of targeted cancer therapeutics.

Quantitative Analysis of AT7867 Kinase Inhibition

The inhibitory activity of AT7867 has been quantified against a panel of kinases, revealing a high affinity for Akt isoforms and other related AGC family kinases. The half-maximal inhibitory concentrations (IC50) and the inhibitory constant (Ki) are summarized below.



Target Kinase	IC50 (nM)	Ki (nM)	Notes
Akt1	32	-	Cell-free assay.[1][2] [3][4]
Akt2	17	18	ATP-competitive inhibition.[1][2][3][4]
Akt3	47	-	Cell-free assay.[1][2] [3][4]
p70S6K	85	-	Also known as S6K1. [1][2][3][4]
PKA	20	-	Protein Kinase A.[1][2] [3][4]

Cellular Activity of AT7867

AT7867 demonstrates potent anti-proliferative effects in a variety of human cancer cell lines, particularly those with activating mutations in the PI3K/Akt pathway.

Cell Line	Cancer Type	IC50 (μM)
MES-SA	Uterine Sarcoma	0.94
MDA-MB-468	Breast Cancer	2.26
MCF-7	Breast Cancer	1.86
HCT116	Colon Cancer	1.76
HT29	Colon Cancer	3.04
U87MG	Glioblastoma	8.22
PC-3	Prostate Cancer	10.37
DU145	Prostate Cancer	11.86

Experimental Protocols



In Vitro Kinase Assays (Radiometric Filter Binding)

Objective: To determine the direct inhibitory effect of AT7867 on the enzymatic activity of purified kinases.

General Principle: These assays measure the incorporation of radiolabeled phosphate (from [y-33P]ATP) into a specific peptide or protein substrate by the target kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.

Protocol for Akt Kinase Assay:

- Reaction Buffer: 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.
- Substrate: 25 μM Crosstide (GRPRTSSFAEG).
- Enzyme: Recombinant human Akt1, Akt2, or Akt3.
- ATP: 15 μM [y-33P]ATP.
- Procedure:
 - Combine the kinase, substrate, and varying concentrations of AT7867 in the reaction buffer.
 - Initiate the reaction by adding [y-33P]ATP.
 - Incubate for a specified time at a controlled temperature (e.g., 30°C for 30 minutes).
 - Stop the reaction by adding 3% phosphoric acid.
 - Transfer the reaction mixture to a P30 filtermat.
 - Wash the filtermat to remove unincorporated [y-33P]ATP.
 - Measure the radioactivity on the filtermat using a scintillation counter.
 - Calculate IC50 values from the dose-response curves.



Protocol for p70S6K Kinase Assay:

- Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, 10 mM MgCl2, 0.1% β-mercaptoethanol.
- Substrate: 50 μM S6 peptide (KRRRLASLR).
- Enzyme: Recombinant human p70S6K.
- ATP: 15 μM [y-33P]ATP.
- Procedure: Similar to the Akt kinase assay, with appropriate adjustments for the specific enzyme and substrate.

Cell-Based Assays

Objective: To assess the effect of AT7867 on signaling pathways and cell proliferation in a cellular context.

Cell Proliferation Assay (AlamarBlue®):

- Cell Lines: Various human cancer cell lines (e.g., MCF-7, U87MG).
- Procedure:
 - Seed cells in 96-well plates and allow them to adhere overnight.
 - Treat cells with a serial dilution of AT7867 for 72 hours.
 - Add AlamarBlue® reagent to each well and incubate for 4-6 hours.
 - Measure the fluorescence or absorbance, which is proportional to the number of viable cells.
 - Calculate IC50 values from the dose-response curves.

Western Blot Analysis for Downstream Signaling:

• Objective: To measure the phosphorylation status of downstream targets of the Akt pathway.

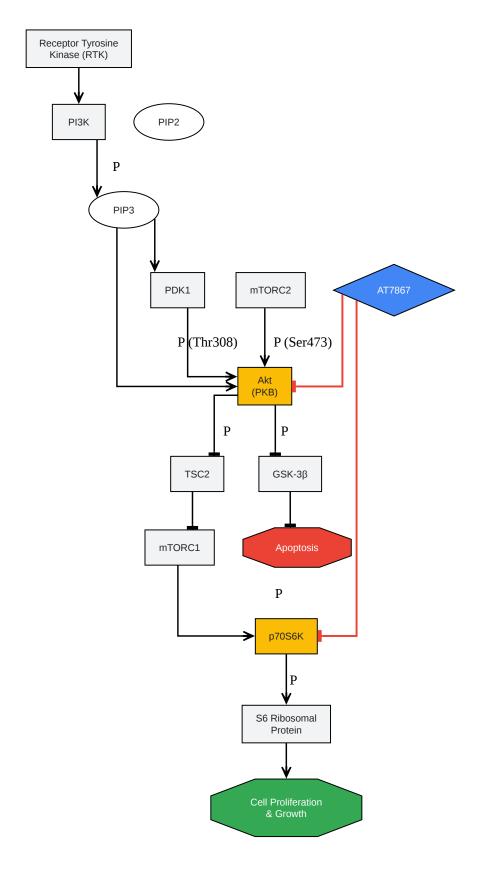


• Procedure:

- Treat cells with AT7867 for a specified time.
- Lyse the cells and quantify the protein concentration.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., phospho-GSK-3β, phospho-S6 ribosomal protein).
- Incubate with a secondary antibody conjugated to horseradish peroxidase.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

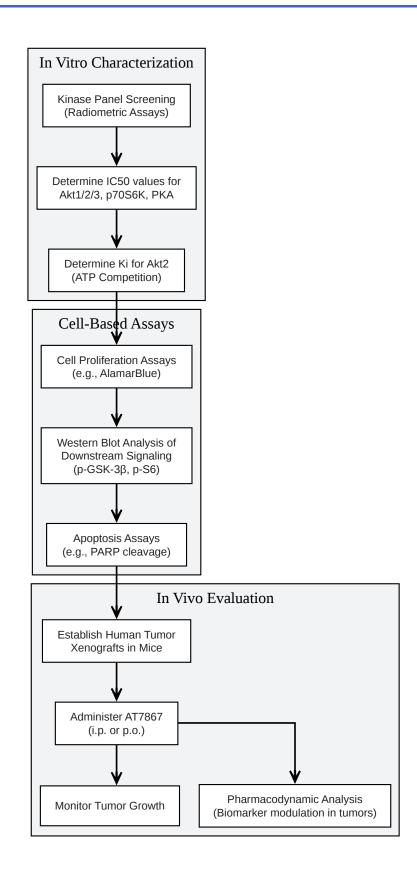




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Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by AT7867.





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Caption: Preclinical experimental workflow for the evaluation of AT7867.



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